

Application Note: Quantification of Dicyclomine in Human Plasma by HPLC-UV

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Compound of Interest

Compound Name: *Dicyclomine*

Cat. No.: *B013551*

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Introduction

Dicyclomine is an anticholinergic and antispasmodic agent used to treat symptoms of irritable bowel syndrome. Accurate quantification of **dicyclomine** in human plasma is essential for pharmacokinetic, bioequivalence, and toxicological studies. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of **dicyclomine** in human plasma. The described method involves a liquid-liquid extraction (LLE) for sample clean-up, providing a reliable and reproducible approach for bioanalytical applications.

Principle

This method employs a reversed-phase HPLC system to separate **dicyclomine** from endogenous plasma components. Prior to chromatographic analysis, plasma samples are subjected to a liquid-liquid extraction procedure under alkaline conditions to isolate the basic **dicyclomine** molecule into an organic solvent. The organic extract is then evaporated and the residue is reconstituted in the mobile phase for injection into the HPLC system. Detection is performed using a UV detector at a wavelength where **dicyclomine** exhibits significant absorbance.

Experimental

Materials and Reagents

- **Dicyclomine** Hydrochloride (Reference Standard)
- Internal Standard (IS), e.g., Orphenadrine Citrate
- HPLC grade Acetonitrile
- HPLC grade Methanol
- Potassium Dihydrogen Phosphate (analytical grade)
- Orthophosphoric Acid (analytical grade)
- Sodium Hydroxide (analytical grade)
- Diethyl Ether (HPLC grade)
- Human Plasma (drug-free, with EDTA as anticoagulant)
- Deionized Water

Instrumentation

- HPLC system with a UV-Vis detector
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 μ m particle size)
- Data acquisition and processing software
- Centrifuge
- Vortex mixer
- Sample evaporator (e.g., nitrogen evaporator)
- pH meter

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

Parameter	Condition
Column	C18 (250 mm x 4.6 mm, 5 μ m)
Mobile Phase	Acetonitrile : Phosphate Buffer (pH 4.0, 20 mM) (60:40, v/v)
Flow Rate	1.0 mL/min
Detection	UV at 218 nm
Injection Volume	20 μ L
Column Temperature	Ambient (or controlled at 25 $^{\circ}$ C)
Run Time	Approximately 10 minutes

Protocols

Standard and Quality Control (QC) Sample Preparation

- Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of **Dicyclomine Hydrochloride** in 10 mL of methanol.
- Working Standard Solutions: Prepare serial dilutions of the primary stock solution with methanol to create working standard solutions for calibration curve and QC samples.
- Calibration Standards and QC Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to obtain calibration standards ranging from 10 to 500 ng/mL and QC samples at low, medium, and high concentrations (e.g., 30, 150, and 400 ng/mL).

Sample Preparation Protocol (Liquid-Liquid Extraction)

- Pipette 500 μ L of plasma sample (standard, QC, or unknown) into a clean centrifuge tube.
- Add 50 μ L of the internal standard working solution.

- Add 100 μ L of 0.1 M Sodium Hydroxide to alkalize the plasma sample (to a pH of approximately 10).
- Vortex for 30 seconds.
- Add 3 mL of diethyl ether.
- Vortex for 2 minutes to ensure thorough mixing and extraction.
- Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
- Carefully transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
- Reconstitute the dried residue in 200 μ L of the mobile phase.
- Vortex for 30 seconds to ensure complete dissolution.
- Transfer the reconstituted sample to an HPLC vial for analysis.

Method Validation Summary

The method was validated according to bioanalytical method validation guidelines. The key validation parameters are summarized below.

Parameter	Result
Linearity	10 - 500 ng/mL ($r^2 > 0.995$)
Limit of Detection (LOD)	3 ng/mL
Limit of Quantification (LOQ)	10 ng/mL
Precision (Intra-day & Inter-day)	RSD < 15%
Accuracy	85 - 115% of the nominal concentration
Recovery	> 80%
Specificity	No significant interference was observed at the retention times of dicyclomine and the IS.[1]
Stability	Stable in plasma for at least 3 freeze-thaw cycles and for 30 days at -20 °C.[1]

Data Presentation

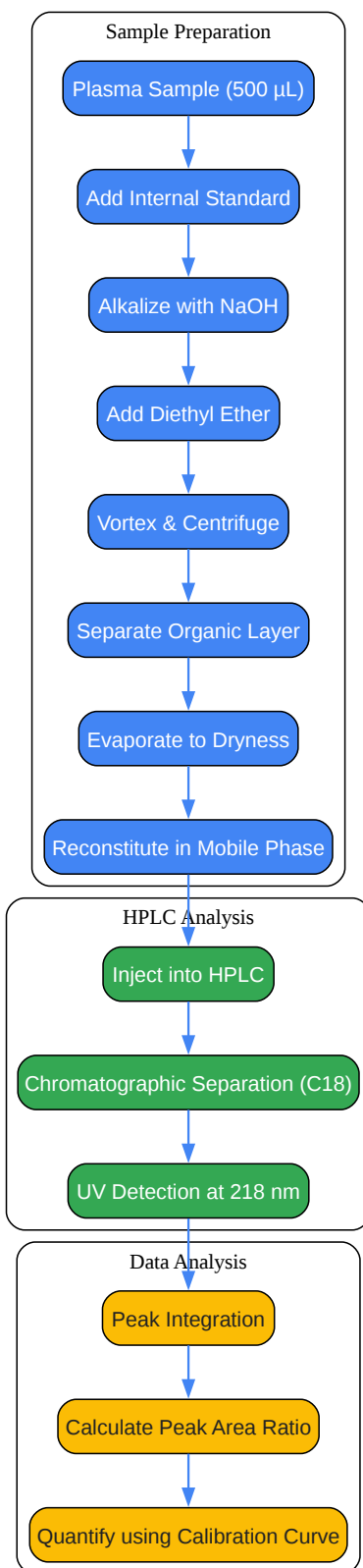
Calibration Curve Data

Concentration (ng/mL)	Peak Area Ratio (Dicyclomine/IS)
10	0.12
25	0.31
50	0.62
100	1.25
250	3.10
500	6.22

Precision and Accuracy Data

QC Concentration (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%)
30 (Low)	5.8	7.2	102.5
150 (Medium)	4.1	5.5	98.7
400 (High)	3.5	4.8	101.2

Visualizations



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Caption: Experimental workflow for **dicyclomine** quantification in plasma.

Conclusion

The described HPLC-UV method with liquid-liquid extraction is a sensitive, specific, and reliable method for the quantification of **dicyclomine** in human plasma. This application note provides a comprehensive protocol and validation summary to support its implementation in research and drug development settings. Proper sample handling, including protection from light, is recommended for ensuring the integrity of the analyte.^[1]

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References

- 1. Solvent extraction of tricyclic amines from blood plasma and liquid chromatographic determination - PubMed [pubmed.ncbi.nlm.nih.gov]
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